GNE-495

Description

Properties

IUPAC Name |

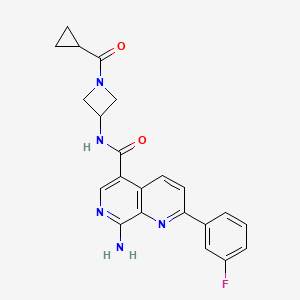

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXCIBJXJYBWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-495: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This document details the structure-based design strategy, key experimental protocols, and critical data that underscore the therapeutic potential of this compound, particularly in the context of retinal angiogenesis.

Discovery and Design Rationale

This compound was developed through a strategic, structure-based design and property-guided optimization process. The primary objective was to create a potent and selective MAP4K4 inhibitor with minimal central nervous system (CNS) penetration, thereby reducing potential off-target neurological effects.[1] The discovery process began with the identification of two lead scaffolds: an isoquinoline and a more synthetically challenging naphthyridine core.[1]

The optimization efforts were guided by the co-crystal structure of a related inhibitor with MAP4K4, which highlighted key binding interactions. A significant breakthrough in the design of this compound was the incorporation of an amide linker, which forms a crucial hydrogen bond with the cysteine 108 residue in the hinge region of the kinase.[2] This, in combination with the 3-fluorophenyl moiety that occupies a hydrophobic pocket, contributes to the high potency of the molecule.[2]

Structure-Activity Relationship (SAR)

The development of this compound involved a systematic exploration of the structure-activity relationship, focusing on enhancing potency, selectivity, and pharmacokinetic properties while minimizing brain penetration. Key SAR insights are summarized in the table below.

| Compound ID | Core Scaffold | Key Substitutions | MAP4K4 IC50 (nM) | Brain Penetration |

| Initial Hit | Isoquinoline | - | Moderate | High |

| Intermediate | Naphthyridine | Introduction of amide linker | Improved | Reduced |

| This compound | Naphthyridine | Amide linker, 3-fluorophenyl group, cyclopropylcarbonyl azetidine | 3.7 | Minimal |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from a 1,7-naphthyridine core. The following scheme outlines the key synthetic transformations. A detailed experimental protocol is provided in the subsequent section.

Caption: Synthetic overview for this compound.

Detailed Synthesis Protocol

A detailed, step-by-step synthesis protocol for this compound is typically found in the supplementary information of the primary publication. While the specific supplementary file was not retrieved in the search, a representative protocol based on the published reaction scheme is outlined below. Researchers should refer to the original publication for precise experimental details.

Step 1: Synthesis of the Naphthyridine Core The synthesis begins with the construction of the functionalized 1,7-naphthyridine core through a series of cyclization and substitution reactions.

Step 2: Amide Coupling The carboxylic acid derivative of the naphthyridine core is then coupled with 3-amino-1-(cyclopropanecarbonyl)azetidine using standard amide bond formation reagents such as HATU or HOBt/EDC in a suitable solvent like DMF.

Step 3: Final Product Formation and Purification The resulting crude product is purified by reverse-phase HPLC to yield this compound as a solid. The final compound's identity and purity are confirmed by NMR and LC-MS analysis.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of MAP4K4 with a reported IC50 of 3.7 nM.[3] It also demonstrates inhibitory activity against the closely related kinases MINK and TNIK.[1] However, in vivo studies have indicated that the observed phenotypes are attributable to the inhibition of MAP4K4.[1]

MAP4K4 Signaling Pathway in Angiogenesis

MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration and proliferation, which are fundamental to angiogenesis.[4][5] In endothelial cells, MAP4K4 is involved in signaling cascades that regulate cytoskeletal dynamics and cell adhesion.[6] The inhibition of MAP4K4 by this compound disrupts these processes, leading to a reduction in endothelial cell migration and the formation of new blood vessels. One of the key pathways involves the phosphorylation of moesin by MAP4K4, which in turn regulates the activity of integrins.[7]

Caption: this compound inhibits MAP4K4-mediated angiogenesis.

Preclinical Data

In Vitro Potency and Selectivity

While a comprehensive kinase selectivity panel for this compound is not publicly available, it is described as a "potent and selective" MAP4K4 inhibitor.[1]

| Kinase Target | IC50 (nM) |

| MAP4K4 | 3.7 |

| MINK | Inhibited |

| TNIK | Inhibited |

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile across multiple species, with low clearance, moderate half-life, and reasonable oral bioavailability.[8] A key feature of its design is the minimal brain penetration.[1]

| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Mouse | IV | 1 | 2.5 | 15 | 2.9 | - |

| PO | 5 | 3.1 | - | - | 37 | |

| Rat | IV | 1 | 3.4 | 10 | 2.8 | - |

| PO | 5 | 4.2 | - | - | 47 | |

| Dog | IV | 0.5 | 5.1 | 5 | 2.3 | - |

| PO | 2.5 | 6.3 | - | - | 40 |

In Vivo Efficacy: Retinal Angiogenesis Model

The in vivo efficacy of this compound was demonstrated in a neonatal mouse model of oxygen-induced retinopathy (OIR), which mimics aspects of retinal neovascular diseases.[1] Intraperitoneal administration of this compound resulted in a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology, phenocopying the effects observed in inducible Map4k4 knockout mice.[1]

Experimental Protocols

Kinase Inhibition Assay

The specific protocol used for determining the IC50 of this compound against MAP4K4 is detailed in the supplementary information of the primary publication. A general protocol for a biochemical kinase assay is described below.

-

Reagents: Recombinant human MAP4K4, ATP, appropriate peptide substrate, and this compound.

-

Procedure: The assay is typically performed in a 384-well plate format. This compound is serially diluted and incubated with the MAP4K4 enzyme. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

-

Detection: After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence (e.g., ADP-Glo assay).

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

HUVEC Migration Assay (Transwell)

While the specific protocol for this compound was not detailed in the available resources, a general transwell migration assay protocol for Human Umbilical Vein Endothelial Cells (HUVECs) is as follows.

-

Cell Culture: HUVECs are cultured to 80-90% confluence and then serum-starved for 4-6 hours.

-

Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF).

-

Cell Seeding: A suspension of serum-starved HUVECs, pre-treated with various concentrations of this compound or vehicle control, is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for 4-18 hours at 37°C to allow for cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Caption: Workflow for HUVEC transwell migration assay.

Oxygen-Induced Retinopathy (OIR) Mouse Model

-

Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing mother are exposed to 75% oxygen for 5 days (until P12). This leads to vaso-obliteration in the central retina.

-

Return to Normoxia: At P12, the mice are returned to room air. The resulting hypoxia in the avascular retina stimulates neovascularization.

-

Treatment: this compound or vehicle is administered to the pups via intraperitoneal injection at specified doses and time points during the neovascularization phase.

-

Tissue Collection and Analysis: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4).

-

Quantification: The extent of vaso-obliteration and neovascularization is quantified using fluorescence microscopy and image analysis software.

Conclusion

This compound is a potent and selective MAP4K4 inhibitor discovered through a sophisticated structure-based design approach. Its favorable preclinical profile, characterized by high potency, good pharmacokinetics, minimal CNS penetration, and in vivo efficacy in a relevant model of retinal angiogenesis, positions it as a valuable research tool and a potential therapeutic candidate for diseases driven by pathological angiogenesis. This technical guide provides a comprehensive resource for researchers in the field of drug discovery and development to understand the core attributes of this compound.

References

- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 6. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

GNE-495 Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This compound has demonstrated efficacy in in vivo models of retinal angiogenesis, highlighting its potential as a therapeutic agent.[1][2][3][4] This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this compound's mechanism of action.

Core Structure and Structure-Activity Relationship (SAR)

The development of this compound originated from a structure-based design effort aimed at identifying potent and selective MAP4K4 inhibitors with favorable pharmacokinetic properties, particularly low brain penetration.[3] The core scaffold evolved from initial pyridopyrimidine and isoquinoline series to a more synthetically challenging but ultimately more potent 1,7-naphthyridine core.[3]

The key structural features of this compound and its analogs that influence MAP4K4 inhibition are summarized in the tables below. The data highlights the importance of the hinge-binding moiety, the solvent-front substituent, and the P-loop interacting group for optimal potency.

Data Presentation: Quantitative SAR Data

Table 1: SAR of Isoquinoline Analogs

| Compound | R¹ | R² | MAP4K4 IC₅₀ (nM) |

| 3 | H | 3-fluorophenyl | 150 |

| 4 | Me | 3-fluorophenyl | 80 |

| 5 | Et | 3-fluorophenyl | 50 |

| 6 | i-Pr | 3-fluorophenyl | 30 |

| 7 | c-Pr | 3-fluorophenyl | 25 |

| 8 | H | 2-pyridyl | 300 |

| 9 | H | 4-pyridyl | >1000 |

Table 2: SAR of Naphthyridine Analogs (this compound Series)

| Compound | R¹ | R² | MAP4K4 IC₅₀ (nM) | HUVEC Migration IC₅₀ (μM) | Rat Microsomal Stability (% remaining at 1 hr) |

| 10 | H | 3-fluorophenyl | 15 | 0.5 | 80 |

| 11 | Me | 3-fluorophenyl | 8 | 0.3 | 85 |

| 12 | Et | 3-fluorophenyl | 5 | 0.2 | 90 |

| This compound (13) | c-Pr | 3-fluorophenyl | 3.7 | 0.1 | 95 |

Table 3: Cross-Species Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t₁/₂ (h) | F (%) |

| Mouse | IV | 1 | 15 | 1.2 | 1.5 | 37 |

| PO | 5 | - | - | - | ||

| Rat | IV | 1 | 10 | 1.0 | 2.0 | 45 |

| PO | 5 | - | - | - | ||

| Dog | IV | 1 | 5 | 0.8 | 3.0 | 47 |

| PO | 5 | - | - | - |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper LabChip 3000)

This assay determines the in vitro potency of compounds against MAP4K4.

Materials:

-

Recombinant human MAP4K4 (catalytic domain)

-

ATP

-

Substrate peptide (e.g., a fluorescently labeled peptide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound or analog compounds dissolved in DMSO

-

Caliper LabChip 3000 instrument and associated reagents

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, MAP4K4 enzyme, and substrate peptide to the assay buffer.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for MAP4K4.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution provided with the Caliper assay kit.

-

Analyze the reaction products using the Caliper LabChip 3000. The instrument uses microfluidics to separate the phosphorylated and unphosphorylated substrate peptides based on charge differences.

-

The ratio of phosphorylated to unphosphorylated product is used to calculate the percent inhibition for each compound concentration.

-

IC₅₀ values are determined by fitting the percent inhibition data to a four-parameter logistic equation.

In Vivo Retinal Angiogenesis Model (Oxygen-Induced Retinopathy)

This model is used to evaluate the in vivo efficacy of this compound in a model of pathological angiogenesis.[5][6][7][8][9]

Animals:

-

C57BL/6 mouse pups and their nursing mothers.

Procedure:

-

Induction of Retinopathy: On postnatal day 7 (P7), place the mouse pups and their nursing mother into a hyperoxia chamber maintained at 75% oxygen.

-

After 5 days (at P12), return the mice to normoxic (room air) conditions. This sudden shift to relative hypoxia induces retinal neovascularization.

-

Compound Administration: this compound is administered via intraperitoneal (IP) injection at doses of 25 and 50 mg/kg. The dosing regimen may vary but typically starts at P12 and continues for a defined period. The vehicle for this compound can be a formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Assessment of Angiogenesis: At P17, euthanize the pups and enucleate the eyes.

-

Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g., isolectin B4).

-

Image the retinal flat mounts using fluorescence microscopy.

-

Quantify the area of neovascularization and the avascular area using image analysis software.

-

Compare the extent of neovascularization in this compound-treated animals to vehicle-treated controls.

Mandatory Visualizations

This compound SAR Progression

References

- 1. MAPK4 facilitates angiogenesis by inhibiting the ERK pathway in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]

- 6. Oxygen-Induced Retinopathy - Experimentica [experimentica.com]

- 7. Oxygen-induced retinopathy: a model for vascular pathology in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accelerated oxygen-induced retinopathy is a reliable model of ischemia-induced retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]

GNE-495: A Technical Guide to its Mechanism of Action on MAP4K4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This document details the inhibitor's biochemical and cellular activities, its impact on key signaling pathways, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a small molecule inhibitor targeting MAP4K4, a serine/threonine kinase implicated in a multitude of cellular processes, including inflammation, metabolism, and angiogenesis.[1] Developed through a structure-based design approach, this compound demonstrates high potency and selectivity for MAP4K4, leading to efficacy in preclinical models of retinal angiogenesis.[1] Its mechanism of action is centered on the direct inhibition of MAP4K4 kinase activity, which in turn modulates downstream signaling pathways controlling endothelial cell migration and vascular network formation. While this compound also shows activity against the closely related kinases MINK1 and TNIK, its in vivo effects in key angiogenesis models have been attributed primarily to the inhibition of MAP4K4.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 2.1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type |

| MAP4K4 | 3.7 | Biochemical Kinase Assay [2][3] |

Table 2.2: Kinase Selectivity Profile of this compound

A comprehensive kinase selectivity panel with IC50 values for this compound against a broad range of kinases is not publicly available in the reviewed literature. However, it is noted that this compound also inhibits the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase).[1] The primary publication emphasizes that despite this, the observed in vivo anti-angiogenic effects were phenotypically consistent with MAP4K4 knockout models, suggesting a primary reliance on MAP4K4 inhibition.[1]

Table 2.3: In Vivo Pharmacokinetic Parameters of this compound

Detailed pharmacokinetic parameters such as clearance (CL) and half-life (t1/2) are not fully available in the public domain. The available data from studies in mice are summarized below.

| Species | Parameter | Value | Route of Administration |

| Mouse | Oral Bioavailability (F) | 37-47% | Oral (PO) |

| Neonatal Mouse | Dose | 25 and 50 mg/kg | Intraperitoneal (IP)[3] |

Qualitative descriptions from the literature state that this compound exhibits low clearance and moderate terminal half-lives.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. In the context of angiogenesis, MAP4K4 plays a crucial role in regulating endothelial cell migration, a fundamental process in the formation of new blood vessels.[4][5] The inhibition of MAP4K4 by this compound disrupts a key signaling pathway that controls focal adhesion dynamics.

The primary mechanism involves the phosphorylation of moesin by MAP4K4.[4][5] Phosphorylated moesin then competes with talin for binding to the cytoplasmic tail of β1-integrin.[4][5] This competition leads to the inactivation of β1-integrin and a reduction in the disassembly of focal adhesions, which ultimately slows endothelial cell migration and impairs angiogenesis.[4]

Beyond this core pathway, MAP4K4 is also known to be an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] Inhibition of MAP4K4 by this compound has been shown to attenuate stress-induced JNK signaling.[6]

Signaling Pathway Diagram

References

- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

GNE-495: A Technical Guide to its Preclinical Development and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It was developed through a structure-based design approach to create a tool for investigating the diverse biological roles of MAP4K4 with minimal central nervous system (CNS) exposure. This technical guide provides a comprehensive overview of the preclinical development and characterization of this compound, including its biochemical and cellular activity, pharmacokinetic profile across multiple species, and its application in in vivo models. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate further research and application of this compound.

Biochemical and Cellular Activity

This compound is a highly potent inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) of 3.7 nM.[1][2] Its selectivity has been characterized against other closely related kinases, including MINK and TNIK.[3] The IC50 for TNIK was determined to be 4.8 nM, indicating a narrow selectivity window among these related kinases.[3]

In cellular assays, this compound has demonstrated the ability to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.[4]

Table 1: Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

| MAP4K4 | 3.7[1][2] |

| TNIK | 4.8[3] |

| MINK | Inhibition observed, specific IC50 not reported[3][5] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in mice, rats, and dogs. The compound was designed to have high exposure in peripheral tissues with minimal brain penetration.[5] It exhibits low clearance, moderate terminal half-lives, and reasonable oral exposure.[2]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Mouse | 1 mg/kg | IV | - | - | - | - | - |

| 5 mg/kg | PO | - | - | - | - | 37-47[2] | |

| Rat | 1 mg/kg | IV | - | - | - | - | - |

| 5 mg/kg | PO | - | - | - | - | 37-47[2] | |

| Dog | 1 mg/kg | IV | - | - | - | - | - |

| 5 mg/kg | PO | - | - | - | - | 37-47[2] | |

| Specific quantitative values for Cmax, Tmax, AUC, and half-life were not publicly available in the reviewed literature. |

In Vivo Efficacy: Retinal Angiogenesis Model

This compound has demonstrated in vivo efficacy in a neonatal retinal vascular development model. Intraperitoneal (IP) injection of this compound in newborn mice led to a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology.[5] These effects phenotypically mirrored the retinal vascular defects observed in inducible Map4k4 knockout mice, confirming the in vivo activity of this compound against its intended target.[5]

Signaling Pathway and Experimental Workflow Diagrams

MAP4K4 Signaling Pathway

The following diagram illustrates the signaling pathway in which MAP4K4 is a key component. MAP4K4 can be activated by upstream signals and subsequently phosphorylates downstream kinases, leading to the activation of transcription factors involved in various cellular processes.

Caption: Simplified MAP4K4 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Neonatal Retinal Angiogenesis Model

The following diagram outlines the key steps in the neonatal retinal angiogenesis model used to evaluate the in vivo efficacy of this compound.

Caption: Workflow for the in vivo evaluation of this compound in the mouse retinal angiogenesis model.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical potency of this compound against MAP4K4 and other kinases was determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Reagents: Recombinant human kinase, appropriate substrate, ATP, this compound (serially diluted), and ADP-Glo™ reagents.

-

Procedure: a. Add kinase, substrate, and this compound to the wells of a 96-well plate and incubate for a short period. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent. e. Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to kinase activity.

-

Data Analysis: Luminescence data is converted to percent inhibition, and IC50 values are calculated using a suitable curve-fitting model.

HUVEC Migration Assay (Boyden Chamber Assay)

This assay is used to assess the effect of this compound on the migration of endothelial cells towards a chemoattractant.

-

Apparatus: Boyden chambers with a porous membrane (e.g., 8 µm pores).

-

Cells and Reagents: HUVECs, serum-free endothelial cell basal medium (EBM), EBM with a chemoattractant (e.g., VEGF or serum), this compound at various concentrations.

-

Procedure: a. Coat the underside of the membrane with an attachment factor (e.g., collagen). b. Place the chemoattractant-containing medium in the lower chamber. c. Resuspend HUVECs in serum-free EBM containing different concentrations of this compound and add them to the upper chamber. d. Incubate for a period that allows for cell migration (e.g., 4-6 hours) at 37°C in a humidified incubator. e. After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab. f. Fix and stain the migrated cells on the lower surface of the membrane.

-

Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Calculate the percent inhibition of migration compared to a vehicle control.

Neonatal Retinal Angiogenesis Assay

This in vivo assay evaluates the effect of this compound on developmental angiogenesis.

-

Animals: Neonatal mouse pups (e.g., postnatal day 3-5).

-

Dosing: Administer this compound via intraperitoneal (IP) injection at desired concentrations. A vehicle control group should be included.

-

Procedure: a. At a predetermined endpoint (e.g., 24-48 hours post-dose), humanely euthanize the pups and enucleate the eyes. b. Fix the eyes in 4% paraformaldehyde (PFA). c. Under a dissecting microscope, carefully dissect the retinas from the eyecups. d. Permeabilize the retinas and stain with a fluorescently labeled endothelial cell marker, such as Isolectin B4. e. Mount the retinas on a slide with the photoreceptor side down.

-

Imaging and Analysis: a. Capture images of the retinal vasculature using a fluorescence or confocal microscope. b. Quantify the vascularized area, vessel density, and any morphological abnormalities (e.g., vessel tortuosity, branching) using image analysis software. c. Compare the results from the this compound-treated groups to the vehicle control group.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of MAP4K4. Its high potency, characterized in vivo efficacy, and favorable pharmacokinetic profile for peripheral tissue distribution make it a suitable compound for a wide range of preclinical studies. The data and protocols presented in this guide are intended to support the design and execution of future investigations into the therapeutic potential of MAP4K4 inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]

- 4. medkoo.com [medkoo.com]

- 5. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

GNE-495 Target Validation in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular target validation of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The document details the mechanism of action of this compound, its effects on cancer cell lines, and provides detailed protocols for key cellular assays.

Core Target: MAP4K4

This compound is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 3.7 nM[1][2]. MAP4K4, also known as Hepatocyte Progenitor Kinase (HPK)/Germinal Center Kinase (GCK)-like Kinase (HGK), is a serine/threonine kinase that acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway[3][4]. Overexpression of MAP4K4 has been observed in various cancers, including pancreatic, colorectal, ovarian, lung, gastric, and hepatocellular carcinomas, making it a compelling target for therapeutic intervention[5][6].

Mechanism of Action in Cancer Cells

In cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC), MAP4K4 plays a crucial role in promoting tumorigenesis. It directly interacts with and phosphorylates Mixed Lineage Kinase 3 (MLK3), leading to its activation[7][8][9]. Activated MLK3, in turn, activates the downstream JNK signaling cascade, culminating in the phosphorylation of transcription factors like c-Jun[8][10]. This signaling pathway is implicated in promoting cancer cell proliferation, migration, invasion, and survival[8][9]. This compound exerts its anti-cancer effects by inhibiting the kinase activity of MAP4K4, thereby preventing the phosphorylation and activation of MLK3 and suppressing the downstream JNK pathway[8][10].

Quantitative Analysis of this compound Effects in Pancreatic Cancer Cells

The following tables summarize the quantitative effects of this compound on various pancreatic cancer cell lines.

| Cell Line | IC50 (µM) | Assay | Reference |

| Capan-1 | Not explicitly determined; effective at 2 µM | Western Blot | [8][10] |

| PANC-1 | Not explicitly determined | Cell Proliferation, Migration, Cell Cycle | [8] |

| AsPC-1 | Not explicitly determined | Not specified | [11] |

| BxPC-3 | Not explicitly determined | Not specified | [8] |

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Cell Proliferation | Capan-1 | 2 µM | Inhibition | [8] |

| Cell Migration | Capan-1 | 2 µM | Inhibition | [8] |

| Colony Formation | Capan-1 | 2 µM | Inhibition | [8] |

| Cell Cycle | Capan-1 | 2 µM | G2/M Arrest | [8] |

| Apoptosis | Capan-1 | 2 µM | Induction | [8] |

| p-JNK Levels | Capan-1 | 2 µM | Reduction | [8][10] |

| p-cJun Levels | Capan-1 | 2 µM | Reduction | [8][10] |

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits the MAP4K4-mediated signaling cascade, ultimately affecting gene expression related to cancer cell proliferation, migration, and invasion.

Figure 2: General Experimental Workflow. This flowchart outlines the key steps involved in validating the target of this compound in cellular models, from cell culture and treatment to various downstream assays and data analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Pancreatic Cancer Cell Culture

This protocol describes the general procedure for culturing pancreatic cancer cell lines such as PANC-1 and Capan-1.

-

Materials:

-

Pancreatic cancer cell line (e.g., PANC-1 from ATCC, CRL-1469)[5]

-

DMEM (Gibco/Invitrogen)

-

Fetal Bovine Serum (FBS) (Hyclone)

-

Penicillin-Streptomycin (Gibco/Invitrogen)

-

0.25% (w/v) Trypsin-EDTA (Gibco/Invitrogen)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco/Invitrogen)

-

Cell culture flasks/plates

-

CO2 incubator (37°C, 5% CO2)

-

-

Procedure:

-

Maintain pancreatic cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

-

For subculturing, aspirate the culture medium and wash the cells with PBS.[5]

-

Add Trypsin-EDTA to the flask and incubate at 37°C until cells detach.[5]

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.

-

Materials:

-

Pancreatic cancer cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)[8]

-

Microplate reader

-

-

Procedure:

-

Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Aspirate the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[8][14]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Transwell Migration and Invasion Assay

This protocol is used to assess the effect of this compound on the migratory and invasive potential of pancreatic cancer cells.

-

Materials:

-

Pancreatic cancer cells

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

-

-

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.[2]

-

Starve the pancreatic cancer cells in serum-free medium for several hours.

-

Resuspend the cells in serum-free medium and add them to the upper chamber of the Transwell inserts. The lower chamber should contain a medium with a chemoattractant.[15]

-

Add this compound or vehicle control to the upper chamber.

-

Incubate the plate for 24-48 hours to allow for cell migration/invasion.[15]

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.[1]

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and stain with crystal violet.[15]

-

Count the number of stained cells in several random fields under a microscope to quantify migration/invasion.[15]

-

Western Blot Analysis

This protocol is for detecting the phosphorylation status of key proteins in the MAP4K4 signaling pathway.

-

Materials:

-

Pancreatic cancer cells (e.g., Capan-1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MLK3, anti-MLK3, anti-p-JNK, anti-JNK, anti-p-cJun, anti-cJun, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat pancreatic cancer cells with this compound (e.g., 2 µM in Capan-1 cells) or vehicle control for the desired time.[8][10]

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

This technical guide provides a solid foundation for researchers interested in the cellular target validation of this compound. The provided data, protocols, and diagrams should facilitate the design and execution of experiments to further elucidate the role of MAP4K4 and the therapeutic potential of its inhibitors in cancer.

References

- 1. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transwell Migration and Invasion Assays [bio-protocol.org]

- 3. ccr.cancer.gov [ccr.cancer.gov]

- 4. 2.6. Mouse Pancreatic Cancer Cell Panc-02 Cell Culture [bio-protocol.org]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. Isolation of Pancreatic Cancer Cells from a Patient-Derived Xenograft Model Allows for Practical Expansion and Preserved Heterogeneity in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.2. Transwell migration and invasion assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

- 10. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

GNE-495: A Technical Guide to Kinase Selectivity and Off-Target Profiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GNE-495, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The document details its kinase selectivity profile, known off-target effects, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a small molecule inhibitor designed for high potency against MAP4K4, a key regulator in various cellular processes, including angiogenesis, inflammation, and stress signaling.[1][2] A critical feature of this compound's design is its limited penetration of the central nervous system (CNS), aiming to minimize the potential for neurological off-target effects observed with earlier MAP4K4 inhibitors.[1] While demonstrating high selectivity, this compound also potently inhibits the closely related kinases MINK1 (Misshapen Like Kinase 1) and TNIK (TRAF2 and NCK Interacting Kinase), owing to the high degree of homology in their ATP-binding domains.[1] This guide synthesizes the available quantitative data, experimental protocols, and pathway information to serve as a comprehensive resource for researchers.

Kinase Selectivity and Potency

This compound is a highly potent, ATP-competitive inhibitor of MAP4K4. Its primary mechanism of action involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The compound was developed through a structure-based design effort to ensure high potency and good pharmacokinetic properties.[1][2]

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against its primary target and known off-targets. While broad kinome scan data against a comprehensive panel of kinases is not publicly available, the compound is consistently described as having "excellent kinase selectivity".[1]

| Target Kinase | Assay Type | IC50 (nM) | Notes |

| MAP4K4 | Biochemical | 3.7[3][4] | Primary target of this compound. |

| TNIK | Biochemical | ~2-4 (estimated) | IC50 is expected to be nearly identical to MAP4K4 due to 100% sequence identity in the kinase domain. A specific IC50 value has not been published.[5] |

| MINK1 | Biochemical | ~2-4 (estimated) | IC50 is expected to be nearly identical to MAP4K4 due to high kinase domain homology.[1] |

| p-c-Jun | Cellular Assay | 47.6 | EC50 for inhibition of c-Jun phosphorylation in dorsal root ganglion neurons following NGF withdrawal, indicating potent target engagement in a cellular context. |

Off-Target Effects and Profile

A key aspect of the development of this compound was the strategic effort to mitigate off-target effects, particularly within the CNS.

Known Off-Target Activities

The most significant off-target activities of this compound are against MINK1 and TNIK. These kinases are the closest homologs to MAP4K4, sharing nearly identical kinase domains.[1] Therefore, this compound is best described as a potent inhibitor of the MAP4K4/MINK1/TNIK subfamily. This co-inhibition is an important consideration for researchers when interpreting phenotypic data.

CNS Penetration

Predecessor compounds to this compound exhibited significant brain penetration, which was hypothesized to contribute to toxicity during long-term administration. Consequently, this compound was specifically optimized to reduce its ability to cross the blood-brain barrier.[1] This design strategy resulted in a compound with high exposure in peripheral tissues but minimal presence in the brain, thereby reducing the risk of CNS-related off-target toxicity.[1]

Signaling Pathway

MAP4K4, along with MINK1 and TNIK, functions as an upstream regulator in the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress. These kinases can phosphorylate and activate downstream kinases, leading to a signaling cascade that culminates in the phosphorylation of the transcription factor c-Jun. This compound blocks this pathway by inhibiting MAP4K4/MINK1/TNIK, preventing the activation of the downstream MAP3 kinase DLK (Dual Leucine Zipper Kinase) and subsequent phosphorylation of JNK and c-Jun.[5]

Experimental Protocols

The characterization of this compound's selectivity and off-target profile relies on a suite of biochemical, cellular, and in vivo assays.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are used to determine the direct inhibitory effect of this compound on purified kinase enzymes, allowing for the calculation of IC50 values.

-

Reagents : Purified recombinant human kinase (e.g., MAP4K4, TNIK), appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ or LanthaScreen™).

-

Procedure : a. A serial dilution of this compound in DMSO is prepared. b. The kinase, substrate, and this compound are combined in a microplate well and incubated briefly. c. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. d. A detection reagent is added to stop the reaction and measure the product (ADP) or the remaining ATP. For ADP-Glo, luminescence is proportional to kinase activity. e. Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent broad-spectrum inhibitor or no enzyme). f. IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for JNK Pathway Inhibition

This assay measures the ability of this compound to inhibit MAP4K4 signaling within a cellular context.

-

Cell Line : Dorsal root ganglion (DRG) neurons or other relevant cell lines.

-

Procedure : a. Cells are cultured and then stressed to activate the JNK pathway (e.g., by Nerve Growth Factor (NGF) withdrawal). b. Cells are treated with varying concentrations of this compound for a specified period. c. Following treatment, cells are lysed, and protein extracts are collected. d. Western blotting is performed using antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun. e. The ratio of p-c-Jun to total c-Jun is quantified to determine the extent of pathway inhibition.

In Vivo Neonatal Mouse Retinal Angiogenesis Model

This model is used to assess the in vivo efficacy and anti-angiogenic effects of this compound.

-

Animal Model : Neonatal mouse pups (e.g., postnatal day 3-5).

-

Procedure : a. This compound is administered to neonatal pups via intraperitoneal (IP) injection at specified doses (e.g., 25 and 50 mg/kg).[6] b. At a defined time point post-injection (e.g., 24-48 hours), the pups are euthanized. c. The eyes are enucleated and fixed in 4% paraformaldehyde. d. The retinas are carefully dissected. e. Whole-mount immunofluorescent staining is performed using an endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature. f. Retinas are imaged using confocal microscopy, and key angiogenic parameters, such as vascular outgrowth distance and vessel morphology, are quantified and compared between vehicle- and this compound-treated groups.

Standard Experimental and Analysis Workflow

The discovery and characterization of a kinase inhibitor like this compound follows a logical progression from initial screening to in-depth biological validation.

References

- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

GNE-495: A Technical Overview of its Mechanism and Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). We will explore its mechanism of action, its profound effects on cancer cell proliferation, and the experimental methodologies used to elucidate these properties.

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, migration, inflammation, and embryonic development.[1][2][3] Its dysregulation and overexpression are frequently observed in various cancers, such as pancreatic, colorectal, ovarian, and lung cancer, often correlating with poor clinical outcomes.[4][5] This has positioned MAP4K4 as a compelling therapeutic target for cancer treatment. This compound has emerged as a potent and selective small molecule inhibitor of MAP4K4, demonstrating significant anti-tumor activity in both in vitro and in vivo models.[2][4]

Mechanism of Action of this compound

This compound exerts its effects by directly binding to and inhibiting the kinase activity of MAP4K4.[6] This inhibition blocks downstream signaling cascades that are crucial for cancer cell survival and proliferation. The primary mechanism involves the disruption of the c-Jun N-terminal kinase (JNK) pathway, a key mediator of cellular stress responses, apoptosis, and proliferation.[1][2]

One of the well-characterized pathways involves MAP4K4 phosphorylating and activating Mixed Lineage Kinase 3 (MLK3).[4][7] Activated MLK3, in turn, initiates a kinase cascade that leads to the activation of JNK.[2] By inhibiting MAP4K4, this compound prevents the phosphorylation of MLK3, thereby suppressing the entire downstream JNK signaling axis.[7] This disruption impedes cancer cell proliferation, migration, and colony formation, particularly in pancreatic cancer.[2][4]

Recent research has also uncovered a role for MAP4K4 in a noncanonical Hippo pathway, identifying a novel MAP4K4-LATS2-SASH1-YAP1 phosphorylation cascade that contributes to tumorigenesis in breast cancer.[4] this compound's inhibition of MAP4K4 presents a potential intervention point in this pathway as well.

Caption: this compound inhibits MAP4K4, blocking downstream pro-proliferative signaling pathways.

Impact on Cancer Cell Proliferation and Viability

The inhibition of MAP4K4 by this compound has demonstrated significant anti-cancer effects across various cancer types.

-

Pancreatic Cancer: Pharmacological inhibition of MAP4K4 with this compound impedes pancreatic cancer cell growth and migration.[1][5] Studies have shown that this compound induces cell death, arrests cell cycle progression, and reduces colony formation in pancreatic cancer cell lines.[4] In vivo, this compound reduced the tumor burden and extended the survival of KPC mice with pancreatic cancer.[4]

-

Breast Cancer: In luminal-subtype breast cancer cells (MCF-7 and T47D), this compound decreased cell proliferation and migration.[4]

-

Other Cancers: While direct studies with this compound are emerging, the inhibition of MAP4K4 through other methods like RNA interference has shown reduced tumor proliferation, migration, and invasion in glioblastoma and medulloblastoma, suggesting a broader potential for MAP4K4 inhibitors like this compound.[5]

Quantitative Data Summary

The potency and pharmacokinetic properties of this compound have been characterized in several studies.

| Parameter | Value | Context | Source(s) |

| In Vitro Potency | |||

| IC₅₀ vs. MAP4K4 | 3.7 nM | Biochemical kinase assay (Z'LYTE) | [6][8][9][10] |

| In Vivo Dosage | |||

| Neonatal Mice | 25 and 50 mg/kg (IP) | Retinal angiogenesis model | [8][10][11] |

| Adult Mice (PK) | 1 mg/kg (IV) | Pharmacokinetic study | [8][11] |

| 5 mg/kg (PO) | Pharmacokinetic study | [8][11] | |

| Adult Rats (PK) | 0.5 mg/kg (IV) | Brain cassette pharmacokinetic study | [8][11] |

| Pharmacokinetics | |||

| Oral Bioavailability (F) | 37-47% | In vivo studies in mice | [8][11] |

| CNS Penetration | Minimal | Designed to reduce brain exposure | [12] |

Experimental Protocols

The evaluation of this compound's efficacy involves a range of in vitro and in vivo experimental procedures.

1. In Vitro Kinase Assay (Z'LYTE™)

This assay is used to determine the IC₅₀ value of this compound against MAP4K4.

-

Principle: A fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.

-

Methodology:

-

Recombinant MAP4K4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

After incubation, a development reagent is added, which contains a protease that specifically cleaves the non-phosphorylated peptide.

-

Cleavage disrupts FRET (Förster Resonance Energy Transfer), leading to a change in the fluorescence emission ratio.

-

The extent of phosphorylation is measured, and the IC₅₀ is calculated from the dose-response curve.[12]

-

Caption: Workflow for determining the IC50 of this compound using a Z'LYTE kinase assay.

2. Cell Proliferation and Migration Assays

-

Proliferation Assay (e.g., MTS/WST-1): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound. After a set incubation period (e.g., 72 hours), a tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to quantify cell viability.

-

Colony Formation Assay: Cells are seeded at a low density and treated with this compound. After several days, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the colonies formed, indicating long-term proliferative capacity.

-

Migration Assay (e.g., Transwell/Boyden Chamber): Cells are placed in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. This compound is added to the cells. The number of cells that migrate through the porous membrane to the lower chamber is quantified after a specific time.

3. In Vivo Pancreatic Cancer Mouse Model (KPC Mice)

-

Model: Genetically engineered mice that spontaneously develop pancreatic ductal adenocarcinoma (PDAC) that closely mimics human disease.

-

Methodology:

-

KPC mice with established tumors are treated with this compound or a vehicle control.

-

Tumor growth is monitored over time using imaging techniques (e.g., ultrasound or MRI).

-

Animal survival is recorded.

-

At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for MAP4K4 expression and downstream markers).[4]

-

4. In Vivo Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology:

-

CD-1 mice or Sprague-Dawley rats are administered this compound via intravenous (IV) or oral (PO) routes.[8][11]

-

Blood samples are collected at multiple time points post-dosing.

-

Plasma is separated by centrifugation.

-

The concentration of this compound in the plasma is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[8][11]

-

PK parameters such as clearance, half-life, and oral bioavailability are calculated.[8][11]

-

Conclusion

This compound is a highly potent and selective inhibitor of MAP4K4 that demonstrates significant promise as an anti-cancer agent. Its mechanism of action, centered on the inhibition of the MAP4K4-MLK3-JNK signaling axis, effectively reduces cancer cell proliferation, migration, and survival in preclinical models, particularly in pancreatic cancer. With favorable pharmacokinetic properties, this compound represents a valuable chemical probe for further elucidating the role of MAP4K4 in oncology and a strong candidate for continued therapeutic development.

References

- 1. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. abmole.com [abmole.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

GNE-495 In Vivo Efficacy in Animal Models: A Technical Guide

GNE-495 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase involved in various cellular processes, including cell proliferation, migration, and inflammation.[1] Its role in cancer progression and angiogenesis has made it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various preclinical animal models, detailing experimental protocols, summarizing key quantitative data, and visualizing associated biological pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by selectively inhibiting MAP4K4 with a reported IC50 value of 3.7 nM.[4][5] MAP4K4 is a key regulator in multiple signaling cascades. In cancer, it has been shown to promote tumorigenesis by phosphorylating and activating Mixed Lineage Kinase 3 (MLK3), which in turn activates the JNK pathway, promoting cell proliferation and migration.[2][6][7] The pro-inflammatory cytokine TNFα is also known to activate MAP4K4.[6]

Caption: MAP4K4 signaling pathway inhibited by this compound.

In Vivo Efficacy Data

This compound has demonstrated significant efficacy in various animal models, primarily focusing on retinal angiogenesis and pancreatic cancer.

Table 1: this compound Efficacy in Retinal Angiogenesis Model

| Animal Model | Dosing & Administration | Key Findings | Reference |

| Neonatal Mouse Pups | 25 and 50 mg/kg, Intraperitoneal (IP) injection | Dose-dependently delayed retinal vascular outgrowth. | [5][8] |

| Neonatal Mouse Pups | 25 and 50 mg/kg, IP injection | Induced abnormal retinal vascular morphology. | [8] |

| Inducible Map4k4 Knockout Mice Comparison | N/A | This compound administration recapitulated the retinal vascular defects observed in knockout mice, confirming in vivo target engagement. | [3][8][9] |

Table 2: this compound Efficacy in Cancer Models

| Animal Model | Cancer Type | Dosing & Administration | Key Findings | Reference |

| KPC Mice | Pancreatic Cancer | Not specified | Reduced tumor burden and extended survival. | [6] |

| Murine Pancreatic Tumor Model | Pancreatic Cancer | Not specified | Reduced MAP4K4 protein expression and tumor stroma; induced cell death. | [6] |

| Murine Model | Pancreatic Cancer | Not specified | Inhibited pancreatic cell growth and tumor migration. | [2] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Administration | Dose | Clearance | Half-life | Oral Bioavailability (F) | Reference |

| Mouse | IV | 1 mg/kg | Low | Moderate | 37-47% | [5][8] |

| Mouse | PO | 5 mg/kg | Low | Moderate | 37-47% | [5][8] |

| Rat | IV | 1 mg/kg | Low | Moderate | 37-47% | [8] |

| Rat | PO | 5 mg/kg | Low | Moderate | 37-47% | [8] |

| Dog | IV | 1 mg/kg | Low | Moderate | 37-47% | [8] |

| Dog | PO | 5 mg/kg | Low | Moderate | 37-47% | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are protocols synthesized from the available literature.

Retinal Angiogenesis Inhibition Study

-

Animal Model : Neonatal (3-day old) CD1 mouse pups were used.[5] This model is standard for studying retinal vascular development.

-

Drug Formulation and Administration : this compound was prepared for intraperitoneal (IP) injection. Doses of 25 mg/kg and 50 mg/kg were administered to the pups.[5][8]

-

Sample Collection : Blood and retina samples were collected at specified time points post-injection. For instance, retinas were collected one hour post-dose, snap-frozen in liquid nitrogen, and stored at -80°C for analysis.[5]

-

Endpoint Analysis :

-

Pharmacokinetics : Plasma and retinal lysate concentrations of this compound were determined by LC/MS/MS to confirm exposure.[5]

-

Efficacy : Retinal vascular outgrowth and morphology were assessed. The observed phenotypes, such as delayed outgrowth and abnormal morphology, were compared to those seen in inducible Map4k4 knockout mice to confirm that the effects were due to MAP4K4 inhibition.[8]

-

Pancreatic Cancer Efficacy Study

-

Animal Model : The KPC mouse model, a genetically engineered model that develops spontaneous pancreatic tumors, was utilized.[6] This model closely recapitulates human pancreatic ductal adenocarcinoma.

-

Drug Administration : While the specific dose and schedule were not detailed in the provided search results, treatment with this compound was administered to these mice.[6]

-

Endpoint Analysis :

-

Tumor Burden : Tumor size and weight were measured to assess the anti-tumor response.[6][7]

-

Survival : The lifespan of the treated mice was monitored and compared to a control group to determine if this compound extended survival.[6]

-

Histology/Immunohistochemistry : Tumors were analyzed for MAP4K4 expression, tumor stroma content, and markers of cell death to understand the biological effects of the inhibitor in the tumor microenvironment.[6]

-

In Vivo Efficacy Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an in vivo efficacy study with a compound like this compound in a cancer xenograft model.

Caption: Generalized workflow for an in vivo efficacy study.

Conclusion

The available preclinical data strongly support the in vivo efficacy of this compound. In models of retinal angiogenesis, this compound effectively phenocopies the genetic knockout of MAP4K4, demonstrating potent and on-target in vivo activity.[8][9] In highly relevant pancreatic cancer models, it has been shown to reduce tumor burden and extend survival, highlighting its therapeutic potential.[6] The compound exhibits a favorable pharmacokinetic profile across multiple species, with good oral exposure, supporting its potential for clinical development.[5][8] These promising results in animal models provide a solid foundation for further investigation of this compound as a novel therapeutic agent for cancer and other diseases driven by MAP4K4 activity.

References

- 1. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 8. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-495: A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-495 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a wide array of cellular processes, including inflammation, angiogenesis, and cancer progression.[1][2] This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, compiling crucial data from preclinical studies to serve as a valuable resource for researchers in the field of drug discovery and development.

Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic properties across multiple preclinical species, characterized by low clearance, moderate terminal half-life, and reasonable oral bioavailability.[1] A summary of the key pharmacokinetic parameters in mice, rats, and dogs is presented below.

Table 1: Cross-Species Pharmacokinetics of this compound[1]

| Parameter | Mouse | Rat | Dog |

| Intravenous (IV) Administration (1 mg/kg) | |||

| CL (mL/min/kg) | 19 | 12 | 5.4 |

| Vss (L/kg) | 1.8 | 1.3 | 1.5 |

| t1/2 (h) | 1.8 | 2.1 | 4.0 |

| Oral (PO) Administration (5 mg/kg) | |||

| Cmax (μM) | 1.9 | 2.8 | 1.2 |

| Tmax (h) | 2.0 | 4.0 | 1.3 |

| AUC0-last (μM*h) | 10.3 | 24.1 | 8.8 |

| F (%) | 47 | 42 | 37 |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F: Bioavailability.

Experimental Protocols: Pharmacokinetics

In Vivo Pharmacokinetic Studies[1]

-

Animal Models: Male CD-1 mice, Sprague-Dawley rats, and beagle dogs were used.

-

IV Administration: this compound was formulated in 10% ethanol, 30% PEG400, and 60% of a 50 mM citrate buffer (pH 3.0) and administered as an intravenous bolus.

-

PO Administration: this compound was formulated as a suspension in 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water and administered via oral gavage.

-

Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Bioanalytical Method (General Protocol)

While the specific parameters for this compound are not publicly detailed, a general LC-MS/MS protocol for small molecule quantification in plasma involves:

-

Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

-

Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the corresponding biological matrix.

Pharmacodynamic Properties

This compound exerts its biological effects by directly inhibiting the kinase activity of MAP4K4, thereby modulating downstream signaling pathways. This inhibition has been shown to have significant anti-angiogenic effects in preclinical models.

In Vivo Model of Retinal Angiogenesis

In a neonatal mouse model of retinal vascular development, intraperitoneal administration of this compound resulted in a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology.[1] This phenotype recapitulated the effects observed in inducible MAP4K4 knockout mice, confirming the in vivo target engagement of this compound.[1]

Table 2: Pharmacodynamic Effects of this compound on Retinal Angiogenesis

| Dose (mg/kg, IP) | Observed Effect |

| 25 | Delayed retinal vascular outgrowth |

| 50 | More pronounced delay in retinal vascular outgrowth and abnormal vascular morphology |

Further quantitative analysis of vascular density and branching at different doses would provide a more detailed dose-response relationship.

Signaling Pathway

This compound, by inhibiting MAP4K4, modulates downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) pathway. MAP4K4 is known to phosphorylate and activate Mixed Lineage Kinase 3 (MLK3), which in turn activates the JNK pathway, leading to the phosphorylation of c-Jun and subsequent regulation of gene expression involved in various cellular processes.

Caption: this compound inhibits MAP4K4, blocking the downstream JNK signaling pathway.

Experimental Protocols: Pharmacodynamics

Neonatal Retinal Angiogenesis Model[1]

-

Animal Model: Neonatal mouse pups.

-

Dosing: this compound administered intraperitoneally at doses of 25 and 50 mg/kg.

-

Tissue Collection: Retinas were collected at a specified time point post-dose.

-

Analysis: Retinal vasculature was visualized by staining with isolectin B4. The extent of vascular outgrowth and morphology were assessed by microscopy.

-

Quantitative Analysis: Image analysis software can be used to quantify vascularized area, vessel density, and branching index to determine the dose-response effect of this compound.

Western Blot Analysis of Phosphorylated MLK3 (General Protocol)

-

Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated MLK3 (p-MLK3). A primary antibody for total MLK3 should be used on a parallel blot or after stripping the p-MLK3 antibody to serve as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of p-MLK3 to total MLK3 is calculated to determine the effect of this compound treatment.

Conclusion

This compound is a potent and selective MAP4K4 inhibitor with a promising preclinical profile. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy in a model of retinal angiogenesis highlight its potential as a therapeutic agent. This technical guide provides a comprehensive summary of the currently available data on the pharmacokinetic and pharmacodynamic properties of this compound, which will be a valuable resource for guiding further research and development of this compound. Further studies to obtain more detailed quantitative pharmacodynamic data will be crucial for establishing a clear dose-response relationship and for translating these preclinical findings to the clinical setting.

References

GNE-495: A Technical Guide to Solubility for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of GNE-495, a potent and selective MAP4K4 inhibitor.[1][2][3] Understanding the solubility of this compound is critical for its effective use in in vitro and in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and relevant signaling pathway information.

Core Physicochemical Properties

This compound, with the chemical formula C₂₂H₂₀FN₅O₂ and a molecular weight of approximately 405.42 g/mol , is a small molecule inhibitor targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[2][3][4] Its role as a MAP4K4 inhibitor places it within the broader MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[3][5]

Quantitative Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative data, providing researchers with essential information for preparing stock solutions and experimental formulations. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][6] For some solvents, achieving the indicated concentrations may require sonication.[2][3]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 2.0 - 5.0 | 4.93 - 12.33 | May require ultrasonic treatment.[2][3][7][8] |

| Ethanol | Insoluble/Slightly Soluble | - | [1][7] |

| Water | Insoluble | - | [1] |

| DMF | 5.0 | 12.33 | |

| DMSO:PBS (pH 7.2) (1:7) | 0.125 | 0.31 | [7][8] |

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in primary literature, standardized laboratory procedures are applicable. The data presented by chemical suppliers are typically generated through kinetic or thermodynamic solubility assays.

General Protocol for Stock Solution Preparation (DMSO)

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 246.66 µL of DMSO to 1 mg of this compound).

-

Dissolution: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the mixture in a water bath for several minutes until the solution is clear.[2][3]

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3][4] Stock solutions in DMSO are stable for at least 6 months at -80°C.[4][6]

Preparation of Aqueous Solutions for In Vivo Studies